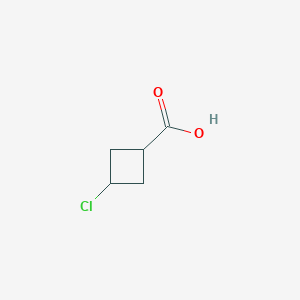

Ácido 3-clorociclobutanocarboxílico

Descripción general

Descripción

3-Chlorocyclobutanecarboxylic acid is a chemical compound with the CAS Number: 35207-71-7 . It has a molecular weight of 134.56 and its IUPAC name is 3-chlorocyclobutanecarboxylic acid . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Chlorocyclobutanecarboxylic acid is 1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) . This indicates that the molecule consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

3-Chlorocyclobutanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido 3-clorociclobutanocarboxílico es un valioso bloque de construcción en la síntesis orgánica. Se puede utilizar para introducir anillos de ciclobutano en moléculas más complejas, que están muy extendidas en muchos productos naturales y fármacos. La presencia del grupo cloro y la funcionalidad del ácido carboxílico permite una mayor derivatización mediante reacciones de sustitución o amidación para obtener una variedad de compuestos .

Química medicinal

En química medicinal, el ácido 3-clorociclobutanocarboxílico puede servir como precursor para la síntesis de fármacos que contienen ciclobutano. La rigidez del anillo de ciclobutano puede conferir una actividad biológica y una estabilidad metabólica únicas a los compuestos resultantes. Este ácido podría utilizarse para desarrollar nuevos análogos de fármacos existentes o para explorar nuevas áreas terapéuticas .

Ciencia de materiales

El grupo ácido carboxílico del ácido 3-clorociclobutanocarboxílico se puede utilizar para modificar superficies, particularmente en el campo de la nanotecnología. Por ejemplo, se puede emplear para funcionalizar nanoestructuras a base de carbono como los nanotubos de carbono y el grafeno, mejorando su dispersión en disolventes polares y facilitando su aplicación en materiales compuestos .

Química agrícola

En el ámbito de la química agrícola, se pueden explorar los derivados del ácido 3-clorociclobutanocarboxílico para el desarrollo de nuevos agroquímicos. Las propiedades estructurales únicas del anillo de ciclobutano podrían conducir a pesticidas o herbicidas con mayor eficacia y selectividad .

Ciencia de polímeros

El ácido 3-clorociclobutanocarboxílico se puede utilizar en la ciencia de polímeros para crear polímeros con unidades de ciclobutano en su cadena principal. Estos polímeros podrían exhibir propiedades físicas distintivas, como una mayor estabilidad térmica o resistencia, que son ventajosas para aplicaciones industriales .

Catálisis

El ácido puede actuar como un ligando en la catálisis, potencialmente formando complejos con metales que catalizan diversas reacciones químicas. Esto podría conducir al desarrollo de nuevos sistemas catalíticos con mayor actividad o especificidad .

Ciencia ambiental

En la ciencia ambiental, el ácido 3-clorociclobutanocarboxílico podría estudiarse por su posible papel en los procesos de biorremediación. Sus derivados podrían interactuar con los contaminantes, ayudando a su degradación o eliminación del medio ambiente .

Industria del sabor y la fragancia

Por último, el compuesto podría encontrar aplicaciones en la industria del sabor y la fragancia. Al someterse a reacciones específicas, podría conducir a la síntesis de nuevos compuestos que imitan sabores o fragancias naturales .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Chlorocyclobutanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it may interact with enzymes such as carboxylases and dehydrogenases, which facilitate the addition or removal of carboxyl groups and hydrogen atoms, respectively. These interactions are crucial for the compound’s involvement in metabolic pathways and its potential use in synthetic organic chemistry .

Cellular Effects

The effects of 3-Chlorocyclobutanecarboxylic acid on cellular processes are diverse and depend on the concentration and duration of exposure. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, 3-Chlorocyclobutanecarboxylic acid can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 3-Chlorocyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, the compound may act as an inhibitor of certain carboxylases, preventing the addition of carboxyl groups to substrates. Alternatively, it may activate dehydrogenases, enhancing the removal of hydrogen atoms from substrates. These interactions result in changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chlorocyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to 3-Chlorocyclobutanecarboxylic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of 3-Chlorocyclobutanecarboxylic acid in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis. Threshold effects are often observed, where a specific concentration of the compound triggers a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of 3-Chlorocyclobutanecarboxylic acid in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 3-Chlorocyclobutanecarboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .

Propiedades

IUPAC Name |

3-chlorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLLCVUUMDULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550391 | |

| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35207-71-7 | |

| Record name | 3-Chlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 3-Chlorocyclobutanecarboxylic acid according to the provided research?

A1: The provided research abstract [] focuses on the synthesis of 3-Chlorocyclobutanecarboxylic acid through the decarboxylation and chlorination of 1,1-cyclobutanedicarboxylic acid. It does not delve into the applications or properties of the resulting compound. Therefore, we cannot determine its applications based solely on this abstract.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)